molecular formula C18H18N4O B6136017 2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}pyridine

2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}pyridine

Cat. No. B6136017
M. Wt: 306.4 g/mol
InChI Key: DGBOXGYFNQUYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}pyridine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PPOP and has been the subject of extensive research in recent years.

Mechanism of Action

PPOP acts as a positive allosteric modulator of nAChRs, which are ion channels that are involved in various physiological processes, including learning, memory, and attention. PPOP binds to a specific site on nAChRs, which enhances the activity of these receptors and leads to an increase in the release of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
PPOP has been found to have various biochemical and physiological effects, including an increase in the release of dopamine, acetylcholine, and glutamate in the brain. These effects have been associated with an improvement in cognitive function, memory, and attention.

Advantages and Limitations for Lab Experiments

One of the main advantages of PPOP is its selectivity for nAChRs, which makes it a useful tool for studying the function of these receptors in the brain. However, one of the limitations of PPOP is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on PPOP, including the development of new drug molecules based on its scaffold, the study of its effects on other neurotransmitter systems in the brain, and the investigation of its potential use as a therapeutic agent for various diseases. Additionally, further research is needed to understand the mechanism of action of PPOP and its effects on various physiological processes in the brain.

Synthesis Methods

The synthesis of PPOP involves a multistep process that includes the reaction of 2-bromopyridine with sodium hydride, followed by the reaction of the resulting compound with 1-(3-phenyl-1,2,4-oxadiazol-5-yl)methylpyrrolidine. This reaction results in the formation of PPOP, which is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

PPOP has been found to have potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, PPOP has been studied for its potential use as a tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. In pharmacology, PPOP has been studied for its potential use as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In medicinal chemistry, PPOP has been studied for its potential use as a scaffold for the development of new drug molecules.

properties

IUPAC Name

3-phenyl-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-2-7-14(8-3-1)18-20-17(23-21-18)13-22-12-6-10-16(22)15-9-4-5-11-19-15/h1-5,7-9,11,16H,6,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBOXGYFNQUYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=NC(=NO2)C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}pyridine

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